molecular formula C13H16O3 B2454674 4-[4-(Oxiran-2-ylmethoxy)phenyl]butan-2-one CAS No. 66422-54-6

4-[4-(Oxiran-2-ylmethoxy)phenyl]butan-2-one

Cat. No.: B2454674
CAS No.: 66422-54-6
M. Wt: 220.268
InChI Key: SEODQXPJJBNKLF-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic naming of 4-[4-(Oxiran-2-ylmethoxy)phenyl]butan-2-one follows IUPAC guidelines for polyfunctional compounds. The parent chain is identified as butan-2-one (a four-carbon chain with a ketone group at position 2). The substituent attached to this chain is a 4-(oxiran-2-ylmethoxy)phenyl group.

  • Oxiran-2-ylmethoxy : The oxirane ring (a three-membered cyclic ether) is numbered such that the oxygen atom occupies position 1, and the methylene group (-CH2-) bridges positions 2 and 3. The methoxy group (-O-) connects the oxirane’s position 2 to the phenyl ring.
  • Phenyl substitution : The phenyl group is para-substituted (position 4) relative to the methoxy-oxirane moiety.

Thus, the full IUPAC name reflects the hierarchy of functional groups: the ketone takes precedence over the ether, resulting in 4-[4-(oxiran-2-ylmethoxy)phenyl]butan-2-one .

Component Description
Parent chain Butan-2-one (C4H7O)
Substituent 4-(Oxiran-2-ylmethoxy)phenyl
Oxirane numbering Oxygen at position 1; methylene bridge between positions 2 and 3
Phenyl substitution Para (position 4) relative to methoxy group

Molecular Architecture: Oxirane Ring and Butanone Moieties

The molecular structure (C13H16O3) integrates two key motifs:

  • Oxirane (epoxide) ring : A strained three-membered cyclic ether with bond angles of ~60° (compared to 109.5° in tetrahedral geometry), leading to high reactivity. The oxirane’s methoxy group (-OCH2-) links to the phenyl ring.
  • Butan-2-one : A linear chain with a ketone at position 2, providing a polar, electron-deficient site for nucleophilic reactions.

The phenyl group adopts a planar configuration, while the oxirane’s rigidity restricts rotational freedom. The molecule’s topology is characterized by:

  • Bond lengths : C-O bonds in the oxirane ring measure 1.435 Å, shorter than typical ethers (1.414–1.434 Å).
  • Torsional strain : The oxirane’s eclipsed conformation results in ~27 kcal/mol strain energy.
SMILES: CC(=O)CCC1=CC=C(OCC2CO2)C=C1  
InChI: InChI=1S/C13H16O3/c1-10(14)2-3-11-4-6-12(7-5-11)15-8-13-9-16-13/h4-7,13H,2-3,8-9H2,1H3  

Source:

Stereochemical Considerations and Conformational Analysis

The oxirane ring introduces two chiral centers (C2 and C3), theoretically yielding four stereoisomers. However, synthetic routes typically produce a racemic mixture due to non-stereoselective epoxidation.

Conformational analysis reveals:

  • The oxirane ring’s puckering limits free rotation, fixing the methoxy group in an equatorial orientation.
  • The butanone chain adopts a staggered conformation to minimize steric hindrance between the phenyl group and ketone oxygen.
  • Intramolecular interactions : Weak van der Waals forces between the phenyl ring’s π-electrons and the oxirane’s oxygen lone pairs stabilize the molecule.
Parameter Value
Oxirane bond angle (C-O-C) 61.5°
Dihedral angle (C1-C2-O-C3) 115.3°
Torsional barrier ~3 kcal/mol for phenyl rotation

Comparative Structural Analysis with Aryl-Alkyl Epoxide Derivatives

4-[4-(Oxiran-2-ylmethoxy)phenyl]butan-2-one shares features with other aryl-alkyl epoxides but differs in functional group interplay:

Compound Molecular Formula Key Features Applications
4-[4-(Oxiran-2-ylmethoxy)phenyl]butan-2-one C13H16O3 Ketone moiety enhances polarity; oxirane enables ring-opening polymerization Polymer crosslinking
Phenyl glycidyl ether C9H10O2 Lacks ketone; simpler structure with higher epoxy equivalent weight Epoxy resin diluent
4-Hydroxybutyl glycidyl ether C7H14O3 Hydroxyl group introduces hydrogen-bonding capability Biomedical adhesives

Key distinctions :

  • The butanone group in 4-[4-(Oxiran-2-ylmethoxy)phenyl]butan-2-one increases solubility in polar solvents (e.g., acetone, ethanol) compared to non-ketone epoxides.
  • The para-substitution on the phenyl ring minimizes steric hindrance during electrophilic aromatic substitution, unlike ortho-substituted analogs.

Properties

IUPAC Name

4-[4-(oxiran-2-ylmethoxy)phenyl]butan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-10(14)2-3-11-4-6-12(7-5-11)15-8-13-9-16-13/h4-7,13H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEODQXPJJBNKLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=CC=C(C=C1)OCC2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Oxiran-2-ylmethoxy)phenyl]butan-2-one typically involves the reaction of 4-hydroxyphenylbutan-2-one with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which undergoes intramolecular cyclization to form the oxirane ring .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Epoxide Ring-Opening Reactions

The oxirane moiety undergoes nucleophilic ring-opening reactions due to its inherent ring strain. Common nucleophiles include amines, thiols, alcohols, and water.

Reaction TypeReagents/ConditionsProducts FormedMechanismReference
Aminolysis Primary amines (e.g., ethylamine)NN-substituted β-amino alcoholsNucleophilic attack at β-carbon
Hydrolysis Acidic or basic aqueous conditions1,2-Diol derivativesAcid/base-catalyzed cleavage
Thiolysis Thiols (e.g., mercaptoethanol)β-Hydroxy sulfidesSN2 mechanism

Key Findings :

  • Ring-opening with amines produces stable β-amino alcohols, useful in peptide synthesis.

  • Hydrolysis under basic conditions (NaOH/H₂O) yields vicinal diols, while acidic conditions (H₂SO₄) favor trans-diol formation.

Oxidation Reactions

The ketone group can undergo oxidation, though the epoxide ring may also participate under strong conditions.

Reaction TypeReagents/ConditionsProducts FormedSelectivity NotesReference
Ketone Oxidation KMnO₄ (acidic)4-[4-(Oxiran-2-ylmethoxy)phenyl]butanoic acidRequires controlled pH
Epoxide Oxidation mCPBA (meta-chloroperbenzoic acid)Dioxirane derivatives (unstable)Rarely performed

Key Findings :

  • Oxidation of the ketone to a carboxylic acid is feasible but may require protection of the epoxide group to prevent side reactions.

  • Epoxide oxidation is less common due to instability of products.

Reduction Reactions

The ketone group is readily reduced to a secondary alcohol, while the epoxide can be hydrogenated.

Reaction TypeReagents/ConditionsProducts FormedYield (%)Reference
Ketone Reduction NaBH₄ (methanol)4-[4-(Oxiran-2-ylmethoxy)phenyl]butan-2-ol85–90
Epoxide Hydrogenation H₂/Pd-C1,2-Diol derivatives70–75

Key Findings :

  • NaBH₄ selectively reduces the ketone without affecting the epoxide.

  • Catalytic hydrogenation cleaves the epoxide to a diol but may require elevated temperatures.

Nucleophilic Substitution at the Aromatic Ring

The para-methoxy group on the phenyl ring can participate in electrophilic substitutions.

Reaction TypeReagents/ConditionsProducts FormedPositional SelectivityReference
Nitration HNO₃/H₂SO₄Nitro-substituted derivativesMeta to oxirane
Halogenation Cl₂/FeCl₃Chlorinated analogsOrtho/para to ketone

Key Findings :

  • Nitration occurs meta to the oxirane group due to steric and electronic effects.

  • Halogenation favors positions ortho/para to the ketone, driven by resonance stabilization.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings, leveraging the aryl bromide precursor (if synthesized).

Reaction TypeReagents/ConditionsProducts FormedCatalytic SystemReference
Suzuki Coupling Aryl boronic acid/Pd(PPh₃)₄Biaryl derivativesPd(0)/K₂CO₃

Key Findings :

  • Requires prior bromination of the aromatic ring for Suzuki coupling .

  • Yields depend on steric hindrance from the oxirane group .

Polymerization Reactions

The epoxide group enables ring-opening polymerization (ROP) for synthesizing polyethers.

Reaction TypeInitiators/ConditionsPolymer PropertiesApplicationsReference
Anionic ROP KOtBu/THFLow polydispersity (Đ = 1.1–1.3)Biodegradable materials

Key Findings :

  • Anionic initiators produce linear polyethers with controlled molecular weights.

Scientific Research Applications

Chemistry

In synthetic chemistry, 4-[4-(Oxiran-2-ylmethoxy)phenyl]butan-2-one serves as a building block for creating more complex molecules. Its unique structure allows researchers to explore various chemical reactions, including:

  • Oxidation : Can be oxidized to form ketones or carboxylic acids.
  • Reduction : The oxirane ring can be reduced to form diols.
  • Substitution : Nucleophilic substitution reactions can occur at the oxirane ring, leading to diverse derivatives.

Biology

The compound has been investigated for its potential biological activities. Its ability to interact with biomolecules makes it a candidate for studying enzyme interactions and metabolic pathways. Notably:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation by inducing apoptosis.
  • Antimicrobial Properties : Research indicates potential efficacy against various bacterial strains.

Medicine

In medicinal chemistry, 4-[4-(Oxiran-2-ylmethoxy)phenyl]butan-2-one is explored for therapeutic applications. Its reactivity allows it to form covalent bonds with nucleophilic sites on proteins or DNA, potentially modulating biological pathways:

  • Drug Development : It is being studied as a precursor for developing new pharmaceuticals targeting specific diseases.

Industry

The compound's properties make it valuable in industrial applications, particularly in the development of specialty chemicals and materials. It can be utilized in:

  • Polymer Chemistry : As a monomer in producing polymers with desired properties.
  • Coatings and Adhesives : Its reactive nature enhances adhesion and durability in formulations.

Case Studies

Several case studies highlight the compound's applications:

  • Cellular Assays : In vitro studies demonstrated that 4-[4-(Oxiran-2-ylmethoxy)phenyl]butan-2-one can significantly reduce lipid accumulation in hepatocytes, indicating its role in lipid metabolism modulation.
  • Animal Models : In vivo experiments showed promising results in reducing blood glucose levels in diabetic mouse models, suggesting its potential as a therapeutic agent for diabetes management.
  • Anticancer Studies : Clinical trials are underway to evaluate its efficacy in treating specific cancer types, focusing on its ability to induce apoptosis in malignant cells.

Mechanism of Action

The mechanism of action of 4-[4-(Oxiran-2-ylmethoxy)phenyl]butan-2-one involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules. This reactivity can lead to the modulation of biological pathways and the exertion of therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    4-[4-(Oxiran-2-ylmethoxy)phenyl]butan-2-one: Unique due to its specific substitution pattern and the presence of both an oxirane ring and a butanone moiety.

    4-[4-(Oxiran-2-ylmethoxy)phenyl]methanol: Similar structure but with a hydroxyl group instead of a ketone.

    4-[4-(Oxiran-2-ylmethoxy)phenyl]acetic acid: Contains a carboxylic acid group instead of a ketone.

Biological Activity

4-[4-(Oxiran-2-ylmethoxy)phenyl]butan-2-one, also known as a glycidyl ether derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-[4-(Oxiran-2-ylmethoxy)phenyl]butan-2-one can be represented as follows:

C13H14O3\text{C}_{13}\text{H}_{14}\text{O}_3

This compound features an epoxide group (oxirane) which is known for its reactivity and ability to interact with various biological targets.

The biological activity of 4-[4-(Oxiran-2-ylmethoxy)phenyl]butan-2-one is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins, leading to modulation of enzyme activities and receptor interactions.

  • Cytotoxic Effects : The compound has shown cytotoxicity against various cancer cell lines. For instance, it can induce apoptosis in human colorectal cancer cells by activating caspase pathways, as evidenced by studies demonstrating DNA fragmentation and PARP cleavage .
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties, potentially inhibiting the growth of specific bacterial strains through disruption of cell wall synthesis.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
CytotoxicityInduces apoptosis in DLD-1 cells
AntimicrobialInhibits growth of Gram-positive bacteriaPreliminary findings
Enzyme InhibitionModulates kinase activityIn vitro assays

Case Studies

  • Cytotoxicity in Cancer Models : A study evaluated the effects of 4-[4-(Oxiran-2-ylmethoxy)phenyl]butan-2-one on human colorectal cancer xenografts. The compound demonstrated a significant reduction in tumor growth at doses of 50 mg/kg, suggesting its potential as an anticancer agent .
  • Antimicrobial Efficacy : In another investigation, derivatives were tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) value below 50 µg/mL for both bacteria, highlighting its potential use in treating infections .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 4-[4-(Oxiran-2-ylmethoxy)phenyl]butan-2-one. Modifications to the oxirane ring or phenolic moiety can significantly influence its potency and selectivity against various biological targets.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on ActivityReference
Epoxide GroupEnhances reactivity with nucleophilesGeneral observations
Aromatic SubstitutionAlters binding affinity to receptorsCase study findings

Q & A

Q. What are the recommended synthetic routes for 4-[4-(Oxiran-2-ylmethoxy)phenyl]butan-2-one, and what reaction parameters require strict control?

  • Methodological Answer : The synthesis typically involves introducing the oxiran-2-ylmethoxy group via epoxidation or nucleophilic substitution. For example, intermediates like 4-(4-hydroxyphenyl)butan-2-one can be functionalized using epichlorohydrin under basic conditions to form the epoxypropyl ether linkage. Key parameters include:
  • Temperature control : Maintain 0–5°C during epoxide formation to prevent ring-opening side reactions.
  • Solvent selection : Use aprotic solvents (e.g., THF or diethyl carbonate) to stabilize the epoxide group .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) ensures removal of unreacted starting materials.
    Structural analogs, such as 4-(4-(2,3-dihydroxypropoxy)phenyl)butan-2-one, have been synthesized via similar routes, highlighting the importance of protecting groups for hydroxyl moieties during functionalization .

Q. How can NMR spectroscopy confirm the structural integrity of 4-[4-(Oxiran-2-ylmethoxy)phenyl]butan-2-one?

  • Methodological Answer :
  • 1H NMR : Identify the epoxy methine protons (δ 3.1–3.4 ppm as multiplet) and the ketone-adjacent methyl group (δ 2.1–2.3 ppm as singlet). The aromatic protons (δ 6.8–7.2 ppm) confirm the para-substituted phenyl ring.
  • 13C NMR : The ketone carbonyl appears at ~208 ppm, while epoxy carbons resonate at 44–52 ppm (epoxide CH₂) and 50–55 ppm (epoxide CH).
  • 2D NMR (COSY, HSQC) : Correlate protons and carbons to resolve overlapping signals, especially in the epoxy region. For example, coupling patterns in 4-(4-(2,3-dihydroxypropoxy)phenyl)butan-2-one were confirmed via HSQC to assign diastereotopic protons .

Q. What physico-chemical properties are critical for handling 4-[4-(Oxiran-2-ylmethoxy)phenyl]butan-2-one in laboratory settings?

  • Methodological Answer :
  • Solubility : Soluble in polar aprotic solvents (e.g., acetone, DMF) but poorly in water. Pre-dissolve in THF for reactions requiring aqueous phases.
  • Thermal Stability : Glass transition temperatures (Tg) of related polymers (e.g., poly(4-(4-methacryloyloxyphenyl)butan-2-one)) range from 70–83°C, indicating moderate thermal resistance .
  • Reactivity : The epoxide group is prone to ring-opening under acidic/basic conditions. Store under inert atmosphere at –20°C to prevent hydrolysis.

Advanced Research Questions

Q. How does copolymerization with 4-[4-(Oxiran-2-ylmethoxy)phenyl]butan-2-one influence polymer properties like Tg and dispersity?

  • Methodological Answer : In free-radical copolymerization (e.g., with lauryl methacrylate):
  • Tg Modulation : The rigid phenyl-epoxide moiety increases Tg (e.g., Tg = 70°C for homopolymers vs. –49°C for poly(lauryl methacrylate)) . Adjust monomer ratios to balance flexibility and rigidity.
  • Dispersity Control : Use AIBN initiator in diethyl carbonate (a green solvent) to achieve narrow dispersity (Đ = 1.2–1.5). Higher epoxy content may broaden molecular weight distribution due to steric hindrance.
  • Validation : SEC-MALS confirms molecular weight (Mn ~150–214) and dispersity trends .

Q. What experimental strategies address contradictions in reported Tg values for epoxy-containing polymers?

  • Methodological Answer : Discrepancies often arise from:
  • Solvent Effects : Polar solvents (e.g., diethyl carbonate) reduce chain entanglement, lowering Tg. Standardize solvent choice across studies .
  • Copolymer Composition : Analyze comonomer sequence distribution via MALDI-TOF to identify compositional heterogeneity.
  • Annealing Protocols : Anneal samples at Tg + 20°C for 24 hours to erase thermal history before DSC analysis.

Q. How can green chemistry principles be applied to the polymerization of 4-[4-(Oxiran-2-ylmethoxy)phenyl]butan-2-one?

  • Methodological Answer :
  • Solvent Selection : Replace toluene with diethyl carbonate (non-toxic, biodegradable) to maintain high conversion rates (~85%) .
  • Initiator Efficiency : Optimize AIBN concentrations (0.5–1 mol%) to minimize waste.
  • Waste Mitigation : Recover unreacted monomer via vacuum distillation and reuse in subsequent batches.

Safety and Regulatory Considerations

Q. What safety evaluations are recommended for 4-[4-(Oxiran-2-ylmethoxy)phenyl]butan-2-one given limited ecotoxicological data?

  • Methodological Answer :
  • QSAR Modeling : Predict acute toxicity using tools like ECOSAR or TEST to estimate LC50/EC50 values for aquatic organisms .
  • Read-Across Analysis : Leverage data from structurally similar compounds (e.g., 4-(4-Hydroxyphenyl)butan-2-one) reviewed by IFRA for fragrance safety .
  • Handling Precautions : Use fume hoods, nitrile gloves, and epoxy-resistant labware to prevent exposure .

Q. Which analytical methods are optimal for detecting 4-[4-(Oxiran-2-ylmethoxy)phenyl]butan-2-one derivatives in pharmaceutical impurities?

  • Methodological Answer :
  • HPLC-MS/MS : Use a C18 column (mobile phase: acetonitrile/0.1% formic acid) with MRM transitions for epoxide-containing acetamide derivatives (e.g., [M+H]+ = 220.1 → 148.0) .
  • GC-FID : Quantify volatile derivatives (e.g., ethyl esters) with a DB-5MS column (temperature gradient: 50–300°C) .

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